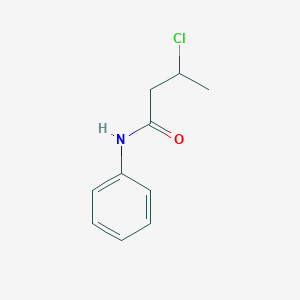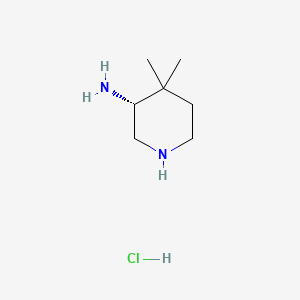![molecular formula C8H9N3 B11759175 4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B11759175.png)
4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-méthyl-1H-pyrrolo[2,3-b]pyridin-3-amine est un composé hétérocyclique qui appartient à la famille des pyrrolopyridines. Ce composé suscite un intérêt considérable en chimie médicinale en raison de ses activités biologiques potentielles et de sa similitude structurelle avec d'autres molécules bioactives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-méthyl-1H-pyrrolo[2,3-b]pyridin-3-amine implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de la 2-aminopyridine avec un aldéhyde ou une cétone appropriés, suivie d'une cyclisation à l'aide d'un catalyseur approprié . Les conditions de réaction comprennent souvent l'utilisation de solvants tels que l'éthanol ou l'acide acétique et peuvent nécessiter un chauffage pour faciliter le processus de cyclisation .
Méthodes de production industrielle
Les méthodes de production industrielle de la 4-méthyl-1H-pyrrolo[2,3-b]pyridin-3-amine sont généralement des versions à grande échelle des techniques de synthèse en laboratoire. Ces méthodes peuvent impliquer des réacteurs à écoulement continu pour assurer une qualité et un rendement constants du produit. L'utilisation de systèmes automatisés pour l'ajout de réactifs et le contrôle de la température est également courante dans les milieux industriels .
Analyse Des Réactions Chimiques
Types de réactions
La 4-méthyl-1H-pyrrolo[2,3-b]pyridin-3-amine peut subir diverses réactions chimiques, notamment :
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement réalisée dans des solvants aqueux ou organiques.
Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium ; les réactions sont souvent réalisées dans des solvants tels que l'éthanol ou le tétrahydrofurane.
Principaux produits
Applications de la recherche scientifique
La 4-méthyl-1H-pyrrolo[2,3-b]pyridin-3-amine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur de diverses enzymes et de divers récepteurs.
Médecine : Exploré pour ses propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de colorants et de pigments.
Mécanisme d'action
Le mécanisme d'action de la 4-méthyl-1H-pyrrolo[2,3-b]pyridin-3-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Par exemple, il a été démontré qu'il inhibait les récepteurs du facteur de croissance des fibroblastes (FGFR), qui jouent un rôle crucial dans la prolifération et la différenciation cellulaires. Le composé se lie au site actif du récepteur, bloquant son activité et inhibant ainsi les voies de signalisation en aval impliquées dans la croissance tumorale et les métastases.
Applications De Recherche Scientifique
4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting downstream signaling pathways involved in tumor growth and metastasis.
Comparaison Avec Des Composés Similaires
Composés similaires
1H-pyrrolo[2,3-b]pyridine : Un composé étroitement apparenté ayant des activités biologiques similaires.
1H-pyrazolo[3,4-b]pyridine : Un autre composé hétérocyclique ayant des applications médicinales potentielles.
Unicité
La 4-méthyl-1H-pyrrolo[2,3-b]pyridin-3-amine est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Son groupe méthyle en position 4 augmente sa lipophilie et peut améliorer sa capacité à interagir avec les poches hydrophobes des protéines cibles.
Propriétés
Formule moléculaire |
C8H9N3 |
|---|---|
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-10-8-7(5)6(9)4-11-8/h2-4H,9H2,1H3,(H,10,11) |
Clé InChI |
ACPYXORAINGMOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CNC2=NC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11759132.png)

![3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B11759140.png)
![3,7-dinitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11759148.png)

![2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid](/img/structure/B11759157.png)
![[1,1'-Biphenyl]-4,4'-dicarboximidamide](/img/structure/B11759159.png)



![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759171.png)
![6-Oxa-2-azaspiro[3.6]decane](/img/structure/B11759177.png)
